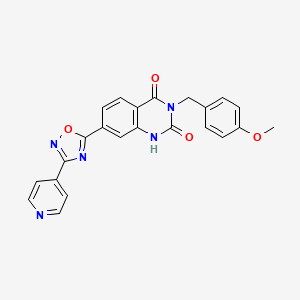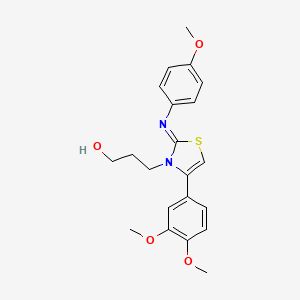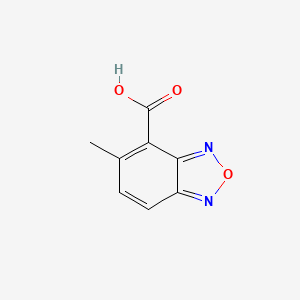
2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that thiophene derivatives, which this compound contains, have been synthesized through various methods . For instance, the Gewald reaction is a typical synthetic method to thiophene derivatives, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Mécanisme D'action
The mechanism of action of 2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Additionally, this compound can also inhibit the activity of heat shock protein 90 (HSP90), which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound can also modulate the immune system by inhibiting the activity of specific immune cells. This compound has also shown potential in the treatment of neurological disorders by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is its specificity towards specific enzymes and proteins. This compound can selectively inhibit the activity of HDACs and HSP90, which makes it an attractive candidate for drug development. However, the synthesis of this compound is complex and requires several steps, which can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the research and development of 2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide. One potential direction is the development of this compound as a cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Additionally, this compound has shown potential in the treatment of neurological disorders, and further research is needed to explore this potential. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research and neurological disorders. The synthesis of this compound is complex, but its specificity towards specific enzymes and proteins makes it an attractive candidate for drug development. Further research is needed to explore the full potential of this compound in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a complex process that involves several steps. The first step involves the preparation of 2,4-difluorobenzaldehyde and 1-(thiophen-2-yl)cyclopropanecarboxylic acid. These two compounds are then reacted together in the presence of a catalyst to form the intermediate compound. The intermediate compound is then treated with a reducing agent to obtain the final product.
Applications De Recherche Scientifique
2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has shown promising results in various scientific research studies. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2,4-difluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-10-3-4-11(12(17)8-10)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDJYZYWCSWVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)


![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2620148.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

